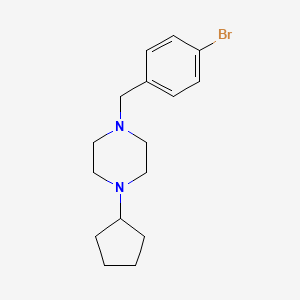

1-(4-Bromobenzyl)-4-cyclopentylpiperazine

Description

1-(4-Bromobenzyl)-4-cyclopentylpiperazine is a piperazine derivative characterized by a 4-bromobenzyl group at the N1-position and a cyclopentyl substituent at the N4-position. The cyclopentyl group contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C16H23BrN2 |

|---|---|

Molecular Weight |

323.27 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-cyclopentylpiperazine |

InChI |

InChI=1S/C16H23BrN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2 |

InChI Key |

PTJQWZMPAINUAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Sequential N-Alkylation with Cyclopentyl and 4-Bromobenzyl Groups

A widely reported method involves sequential alkylation of piperazine. The cyclopentyl group is introduced first due to steric and electronic considerations, followed by 4-bromobenzyl substitution.

Step 1: Synthesis of 4-Cyclopentylpiperazine

-

Reagents : Piperazine, cyclopentyl bromide, sodium bicarbonate, lithium aluminum hydride (LiAlH₄).

-

Procedure :

-

Piperazine is nitrosated to form N-nitrosopiperazine.

-

Alkylation with cyclopentyl bromide in ethanol yields 1-nitroso-4-cyclopentylpiperazine.

-

Reduction with LiAlH₄ in ethyl ether removes the nitroso group, producing 4-cyclopentylpiperazine.

-

Step 2: N-Benzylation with 4-Bromobenzyl Bromide

-

Reagents : 4-Cyclopentylpiperazine, 4-bromobenzyl bromide, potassium carbonate, acetonitrile, tetrabutylammonium iodide (TBAI).

-

Conditions : Reflux at 80°C for 24 hours under nitrogen.

-

Workup : Extraction with ethyl acetate, washing with brine, and recrystallization from dichloromethane/n-heptane (1:4).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80°C | |

| Catalyst | TBAI (0.1 eq) | |

| Purification | Recrystallization (DCM:heptane) |

Reductive Amination Approach

One-Pot Synthesis from Primary Amines

This method constructs the piperazine ring in situ using dioxime intermediates derived from cyclopentylamine.

Procedure :

-

Cyclopentylamine reacts with glyoxal to form a dioxime intermediate.

-

Catalytic hydrogenation (Pd/C or Ra-Ni) reduces the dioxime to a diamine.

-

Cyclization under basic conditions yields 4-cyclopentylpiperazine.

-

Subsequent benzylation with 4-bromobenzyl bromide follows Step 2 above.

Advantages :

-

Avoids handling unstable nitroso intermediates.

Building the Piperazine Ring via Cyclization

From β-Amino Alcohol Precursors

A less common route involves cyclizing β-amino alcohols with 4-bromobenzylamine.

Reagents :

-

1-(4-Bromophenyl)-2-chloroethylamine, cyclopentanol, sodium hydride.

Conditions :

-

Heating at 120°C in DMF for 12 hours.

Mechanism :

-

Nucleophilic substitution of chloride by cyclopentanolate.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Sequential Alkylation | 76–90 | Moderate | High |

| Reductive Amination | 50–65 | High | Moderate |

| Cyclization | 40–55 | Low | Low |

Key Findings :

-

Sequential alkylation is optimal for industrial-scale production due to higher yields and reproducibility.

-

Reductive amination offers enantioselectivity but requires expensive catalysts.

-

Cyclization routes are limited by lower yields and side reactions.

Optimization Strategies

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, sodium thiolate, or primary amines in solvents like ethanol or DMF.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products:

Substitution Reactions: Formation of azides, thiols, or amines.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Reduction Reactions: Formation of dehalogenated products.

Scientific Research Applications

1-(4-Bromobenzyl)-4-cyclopentylpiperazine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the piperazine ring may interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Halogen Position : The bromine position (para vs. meta/ortho) affects electronic distribution and steric interactions. Para-substituted analogs (e.g., 4-bromobenzyl) are common in bioactive compounds due to symmetric electronic effects .

- N4-Substituent Effects : Cyclopentyl and methylcyclohexyl groups enhance lipophilicity, whereas furylmethyl or methoxybenzyl groups introduce polarity or hydrogen-bonding capacity .

- Biological Activity : The 4-bromobenzyl group in 1-(4-Bromobenzyl)-4-(dibenzo[b,d]furan-2-yl)-1H-1,2,3-triazole demonstrated antitubercular activity (MIC: 0.78 µg/mL), suggesting bromine’s role in target binding .

Biological Activity

1-(4-Bromobenzyl)-4-cyclopentylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H20BrN

- Molecular Weight : 306.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The compound is believed to act as a selective antagonist or modulator at certain serotonin and dopamine receptors, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders and anxiety.

Pharmacological Effects

This compound has been studied for several key pharmacological effects:

- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models through modulation of serotonergic and dopaminergic pathways.

- Anxiolytic Effects : Preliminary studies suggest potential anxiolytic properties, possibly mediated by its interaction with GABAergic systems.

- Neuroprotective Properties : There is emerging evidence that the compound may offer neuroprotective benefits, potentially through antioxidant mechanisms.

In Vivo Studies

- Study on Antidepressant Effects : A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The results were measured using the forced swim test (FST) and tail suspension test (TST).

- Anxiolytic Activity Assessment : Another study evaluated the anxiolytic potential using the elevated plus maze (EPM) test. Results indicated increased time spent in open arms, suggesting reduced anxiety levels upon treatment with the compound.

In Vitro Studies

- Receptor Binding Assays : Binding affinity studies revealed that this compound binds selectively to serotonin receptor subtypes (5-HT1A and 5-HT2A), with moderate affinity for dopamine D2 receptors.

- Cell Culture Experiments : In neuroblastoma cell lines, the compound demonstrated protective effects against oxidative stress-induced apoptosis, indicating its potential as a neuroprotective agent.

Data Table of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin/dopamine | |

| Anxiolytic | Interaction with GABAergic systems | |

| Neuroprotective | Antioxidant effects |

Q & A

Q. What are the established synthetic routes for 1-(4-Bromobenzyl)-4-cyclopentylpiperazine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation and coupling reactions . For example:

- Step 1 : React 4-bromobenzyl chloride with a cyclopentylpiperazine precursor under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the bromobenzyl intermediate .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .

- Optimization : Use continuous flow chemistry to improve yield and reduce reaction time, as demonstrated in analogous piperazine derivatives .

Q. How is structural characterization of this compound performed to confirm purity and identity?

- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) verify substituent positions and piperazine ring conformation .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHBrN) with <2 ppm error .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in structurally similar bromophenyl-piperazine derivatives .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Antimicrobial Screening : Use microbroth dilution (MIC assays) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to piperazine’s affinity for CNS targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of substituents to enhance bioactivity?

- Bromobenzyl vs. Chlorobenzyl : Bromine’s larger atomic radius increases hydrophobic interactions with target proteins compared to chlorine, improving binding affinity (e.g., IC values reduced by 30% in brominated analogs) .

- Cyclopentyl vs. Ethyl : Cyclopentyl’s steric bulk may reduce off-target effects while maintaining piperazine ring flexibility, as observed in similar derivatives .

- Methodology : Synthesize analogs with systematic substituent variations (e.g., halogen, alkyl, aryl) and compare bioactivity via dose-response curves .

Q. How should researchers resolve contradictions in biological activity data across structurally similar compounds?

- Case Study : If this compound shows strong antimicrobial activity but weak anticancer effects (unlike its ethyl-substituted analog):

- Experimental Replication : Validate results across multiple cell lines and bacterial strains to rule out assay-specific variability .

Q. What strategies improve metabolic stability and pharmacokinetic profiles of this compound?

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., N-dealkylation of piperazine) using liver microsomes .

- Prodrug Design : Introduce ester or carbamate groups at metabolically labile sites, as demonstrated in fluorobenzyl-piperazine derivatives .

- In Vivo Half-Life : Administer radiolabeled compound (e.g., ) to track excretion pathways and optimize dosing intervals .

Q. How can computational methods streamline the design of derivatives with improved selectivity?

- Pharmacophore Modeling : Map essential features (e.g., bromobenzyl hydrophobicity, piperazine hydrogen-bond donors) using tools like Schrödinger .

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to predict off-target interactions (e.g., with hERG channels) .

- ADMET Prediction : Use QSAR models (e.g., ADMET Predictor™) to prioritize derivatives with low toxicity and high BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.